N-(1,3-Benzothiazol-5-yl)acetamide
Overview
Description
N-(1,3-Benzothiazol-5-yl)acetamide is a compound with the molecular formula C9H8N2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide and its derivatives has been reported in several studies . The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .
Molecular Structure Analysis
The molecular structure of N-(1,3-Benzothiazol-5-yl)acetamide has been analyzed using various techniques such as IR, 1H NMR, 13C NMR and mass spectral data . The InChIKey of the compound is HXMDFSDFQBOIKG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving N-(1,3-Benzothiazol-5-yl)acetamide have been studied . For instance, one study reported the yield, melting point, Rf value, IR, 1H NMR, EI-MS, and elemental analysis of a compound synthesized from N-(1,3-Benzothiazol-5-yl)acetamide .
Physical And Chemical Properties Analysis
N-(1,3-Benzothiazol-5-yl)acetamide has a molecular weight of 192.24 g/mol . Its physical and chemical properties have been analyzed using various techniques .
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including N-(1,3-Benzothiazol-5-yl)acetamide, have shown promising antimicrobial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Antifungal Activity
N-(1,3-Benzothiazol-5-yl)acetamide derivatives have been synthesized and screened for their antifungal activity .
Anticancer Activity
Thiazoles and their derivatives, including N-(1,3-Benzothiazol-5-yl)acetamide, have shown anticancer activity . They are used in cancer treatment drugs like tiazofurin .
Anti-Alzheimer Activity
Thiazoles and their derivatives have shown anti-Alzheimer activity .
Antihypertensive Activity
Thiazoles and their derivatives have shown antihypertensive activity .
Antioxidant Activity
Thiazoles and their derivatives have shown antioxidant activity .
Hepatoprotective Activity
Thiazoles and their derivatives have shown hepatoprotective activity .
Industrial Applications
The benzothiazole ring system is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMDFSDFQBOIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301245 | |
Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36894-61-8 | |
Record name | NSC141991 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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